N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation products: Quinazolinone derivatives with oxidized functional groups.
Reduction products: Reduced quinazolinone derivatives.
Substitution products: Compounds with substituted chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This can include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Phenyl-substituted amides: Compounds with similar phenyl groups but different core structures.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-26-15-7-6-11(10-13(15)19)20-16(23)8-9-22-17(24)12-4-2-3-5-14(12)21-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFNAFAPEHXJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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